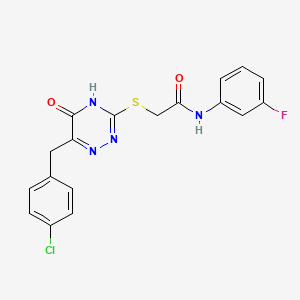
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C18H14ClFN4O2S and its molecular weight is 404.84. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(3-fluorophenyl)acetamide is a member of the triazine family, which has garnered attention for its potential biological activities, particularly in antibacterial and antitubercular applications. This article reviews the biological activity of this compound based on various studies, highlighting its synthesis, mechanisms of action, and efficacy against different pathogens.
The molecular formula of the compound is C18H14ClFN4O2S, with a molecular weight of 404.8 g/mol . The structure features a triazine ring substituted with a thio group and an acetamide moiety, which are critical for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step procedures that include the formation of thiazole and triazine derivatives. A notable method includes the reaction of 6-substituted arylmethyl-3-mercapto-1,2,4-triazin-5-ones with acetic acid derivatives under microwave irradiation conditions to enhance yield and purity .
Antibacterial Activity
Research indicates that compounds related to this compound exhibit significant antibacterial properties. A study evaluated various derivatives for their Minimum Inhibitory Concentration (MIC) against several bacterial strains:
| Compound | MIC (μg/mL) | Bacterial Strain |
|---|---|---|
| 5f | 50 | Mycobacterium smegmatis |
| 5d | 25 | Staphylococcus aureus |
| 5g | 30 | Escherichia coli |
The compound 5f , a derivative closely related to our compound of interest, demonstrated excellent in vitro antitubercular activity and was compared favorably against standard antibiotics like Rifampicin .
Antitumor Activity
While primarily noted for its antibacterial properties, some derivatives also show promise as antitumor agents. The presence of electron-withdrawing groups in the phenyl ring has been correlated with increased cytotoxicity against various cancer cell lines. For example:
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 22 | 1.61 | HT29 |
| 35a | 2.00 | MCF7 |
These findings suggest that modifications to the triazine structure can enhance antitumor efficacy by improving interaction with cellular targets .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed that the compound inhibits essential bacterial enzymes such as leucyl-tRNA synthetase and DNA gyrase, disrupting protein synthesis and DNA replication processes .
Case Studies
- Study on Antibacterial Efficacy : A comparative study involving various triazine derivatives showed that those with halogen substitutions exhibited enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria .
- Antitubercular Activity Assessment : In vitro tests confirmed that specific derivatives had MIC values significantly lower than conventional treatments for tuberculosis, indicating a potential new avenue for drug development in combating resistant strains .
Eigenschaften
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2S/c19-12-6-4-11(5-7-12)8-15-17(26)22-18(24-23-15)27-10-16(25)21-14-3-1-2-13(20)9-14/h1-7,9H,8,10H2,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTQKVTVLYCJMNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














